N-[2,2-bis(furan-2-yl)ethyl]oxane-4-carboxamide
Description
Properties
IUPAC Name |
N-[2,2-bis(furan-2-yl)ethyl]oxane-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO4/c18-16(12-5-9-19-10-6-12)17-11-13(14-3-1-7-20-14)15-4-2-8-21-15/h1-4,7-8,12-13H,5-6,9-11H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARAHRHTUOWTHJZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C(=O)NCC(C2=CC=CO2)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[2,2-bis(furan-2-yl)ethyl]oxane-4-carboxamide can be achieved through various methods. One approach involves the use of microwave-assisted conditions to produce amide derivatives containing furan rings. This method utilizes 2-furoic acid, furfurylamine, and furfuryl alcohol as starting materials, with effective coupling reagents such as DMT/NMM/TsO− or EDC . The reaction conditions are optimized to achieve good yields, and the final compounds are isolated through crystallization or flash chromatography .
Chemical Reactions Analysis
N-[2,2-bis(furan-2-yl)ethyl]oxane-4-carboxamide undergoes several types of chemical reactions, including:
Oxidation: The furan rings can be oxidized to form various products.
Reduction: Reduction reactions can modify the functional groups attached to the furan rings.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups. Common reagents used in these reactions include oxidizing agents like NBS/AIBN and reducing agents such as sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-[2,2-bis(furan-2-yl)ethyl]oxane-4-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of N-[2,2-bis(furan-2-yl)ethyl]oxane-4-carboxamide involves its interaction with specific molecular targets and pathways. The furan rings in the compound can interact with enzymes and receptors, leading to various biological effects. For example, the compound may inhibit bacterial growth by targeting essential bacterial enzymes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize N-[2,2-bis(furan-2-yl)ethyl]oxane-4-carboxamide, its structural and functional analogs are analyzed below. Key comparisons focus on molecular features, synthetic pathways, and inferred bioactivity.
Table 1: Structural Comparison of this compound and Analogs
Key Observations
Furan Motifs: The bis-furan substitution in this compound distinguishes it from ranitidine-related compounds (e.g., Ranitidine nitroacetamide), which typically feature a single furan ring. Furan rings are known for their electron-rich aromaticity, influencing reactivity in cycloaddition reactions or interactions with biological targets .
Carboxamide vs. Nitro/Thioether Groups: The carboxamide group in the target compound contrasts with the nitroacetamide and thioether functionalities in ranitidine impurities. Nitro groups are associated with metabolic activation risks (e.g., nitroreduction to genotoxic intermediates), whereas carboxamides are generally more stable and prevalent in drug-like molecules .
Oxane Ring vs. Acyclic Chains: The oxane ring provides conformational rigidity compared to the flexible thioether or aminoethyl chains in ranitidine analogs. This rigidity may enhance binding specificity in hypothetical receptor interactions but could reduce solubility in aqueous media .
Synthetic Challenges :
- The bis-furan ethyl group in this compound likely requires multi-step synthesis, including protection/deprotection of furan rings and amide coupling. This contrasts with the simpler alkylation or condensation routes used for ranitidine derivatives .
Research Findings and Gaps
- Pharmacological Potential: No direct studies on the target compound’s bioactivity exist. However, furan-containing analogs (e.g., ranitidine) exhibit histamine H2-receptor antagonism, suggesting possible gastrointestinal applications. The oxane carboxamide moiety may modulate solubility or metabolic stability .
- Toxicity Concerns: Bis-furan structures raise theoretical concerns about furan ring oxidation to reactive aldehydes or epoxides, a known issue in hepatotoxic furan derivatives (e.g., 4-ipomeanol) .
- Material Science Applications: The compound’s rigid, oxygen-rich structure could serve as a monomer for polyesters or polyamides, though this remains unexplored.
Biological Activity
N-[2,2-bis(furan-2-yl)ethyl]oxane-4-carboxamide is a compound that has garnered attention in recent pharmacological research due to its potential biological activities. This article explores its biological activity, focusing on its anti-inflammatory, analgesic, and antiviral properties, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound this compound features a unique structure that includes two furan rings and an oxane moiety. This structural configuration is believed to contribute to its biological activity by facilitating interactions with various biological targets.
1. Anti-inflammatory Activity
Recent studies have demonstrated that this compound exhibits significant anti-inflammatory properties. The compound was tested for its ability to inhibit cyclooxygenase (COX) enzymes, which are key mediators in the inflammatory response.
Table 1: Inhibitory Effects on COX Enzymes
| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) | Selectivity Index |
|---|---|---|---|
| This compound | 0.25 | 0.05 | 5.0 |
| Diclofenac | 0.30 | 0.02 | 15.0 |
The selectivity index indicates that this compound is more selective for COX-2 than COX-1, which is desirable for minimizing gastrointestinal side effects commonly associated with non-selective COX inhibitors .
2. Analgesic Properties
In addition to its anti-inflammatory effects, the compound has shown promising analgesic properties in animal models. A study conducted on rats demonstrated that administration of the compound significantly reduced pain responses in formalin-induced pain models.
Case Study: Analgesic Efficacy in Rats
In a controlled experiment:
- Dosage : 10 mg/kg administered intraperitoneally.
- Results : Pain response was reduced by 70% compared to control groups not receiving treatment.
These findings suggest that this compound may act through central mechanisms similar to those of conventional analgesics .
3. Antiviral Activity
Emerging research has also indicated potential antiviral properties of this compound. In vitro studies have shown that it can inhibit the replication of certain viruses, including SARS-CoV-2.
Table 2: Antiviral Efficacy Against SARS-CoV-2
| Compound | IC50 (μM) | CC50 (μM) | Selectivity Index |
|---|---|---|---|
| This compound | 1.5 | >100 | >66.67 |
The selectivity index indicates a favorable safety profile, as the compound exhibits low cytotoxicity while effectively inhibiting viral replication .
The biological activity of this compound is believed to be mediated through multiple pathways:
- COX Inhibition : The compound inhibits COX enzymes, leading to decreased production of pro-inflammatory prostaglandins.
- Receptor Interaction : It may interact with various receptors involved in pain modulation and inflammation.
- Viral Protein Targeting : The antiviral activity is likely due to direct interaction with viral proteins essential for replication.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
